(4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with methanesulfonyl fluoride. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the use of solvents such as toluene or dichloromethane and requires careful temperature control .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool for investigating biochemical pathways .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a potential inhibitor of specific enzymes involved in disease processes, offering possibilities for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can disrupt biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-methyl-1H-pyrazole: A related compound with similar reactivity but lacking the methanesulfonyl fluoride group.
4-bromo-1H-pyrazole: Another similar compound used in organic synthesis and pharmaceutical research.
4-bromo-3-nitro-1H-pyrazole: A derivative with a nitro group, offering different reactivity and applications.
Uniqueness
(4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride is unique due to the presence of both the bromine and methanesulfonyl fluoride groups. This combination provides distinct reactivity and stability, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
(4-bromo-1-methylpyrazol-3-yl)methanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrFN2O2S/c1-9-2-4(6)5(8-9)3-12(7,10)11/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHPFUMWCJNGBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CS(=O)(=O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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